5-Chloro-2-(methoxymethoxy)benzaldehyde
Overview
Description
5-Chloro-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxymethoxy group at the 2-position. This compound is used in various chemical synthesis processes and has applications in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.
Methoxymethylation: The hydroxyl group at the 2-position is protected by converting it into a methoxymethoxy group. This is achieved by reacting 5-chloro-2-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 5-Chloro-2-(methoxymethoxy)benzoic acid.
Reduction: 5-Chloro-2-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methoxymethoxy)benzaldehyde depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of biomolecular structures. The chlorine atom and methoxymethoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
5-Chloro-2-fluoro-4-(methoxymethoxy)benzaldehyde: Similar structure with a fluorine atom instead of a chlorine atom.
5-Bromo-3-chloro-2-[(2-methoxyethoxy)methoxy]benzaldehyde: Similar structure with a bromine atom and an additional methoxyethoxy group.
Uniqueness
5-Chloro-2-(methoxymethoxy)benzaldehyde is unique due to the presence of both the chlorine atom and the methoxymethoxy group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
5-chloro-2-(methoxymethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFFHSQPVBSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554022 | |
Record name | 5-Chloro-2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115560-38-8 | |
Record name | 5-Chloro-2-(methoxymethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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